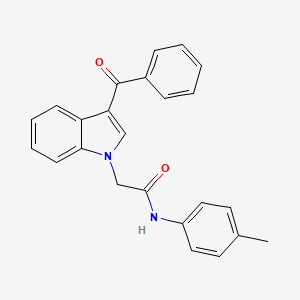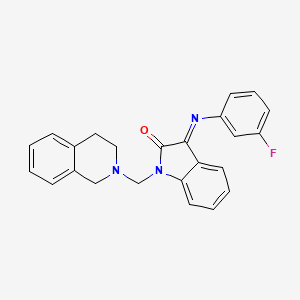![molecular formula C22H22FNO B11579794 cyclohexyl[1-(4-fluorobenzyl)-1H-indol-3-yl]methanone](/img/structure/B11579794.png)
cyclohexyl[1-(4-fluorobenzyl)-1H-indol-3-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-CYCLOHEXANECARBONYL-1-[(4-FLUOROPHENYL)METHYL]-1H-INDOLE is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOHEXANECARBONYL-1-[(4-FLUOROPHENYL)METHYL]-1H-INDOLE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
3-CYCLOHEXANECARBONYL-1-[(4-FLUOROPHENYL)METHYL]-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-CYCLOHEXANECARBONYL-1-[(4-FLUOROPHENYL)METHYL]-1H-INDOLE involves its interaction with specific molecular targets and pathways. The indole core can bind to multiple receptors with high affinity, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Fluoroindole: A fluorinated indole derivative with potential biological activity.
1H-Indole-2-carboxylic acid: An indole derivative with various pharmacological properties.
Uniqueness
3-CYCLOHEXANECARBONYL-1-[(4-FLUOROPHENYL)METHYL]-1H-INDOLE is unique due to its specific structural features, including the cyclohexanecarbonyl and 4-fluorophenylmethyl groups. These modifications can enhance its biological activity and specificity compared to other indole derivatives .
特性
分子式 |
C22H22FNO |
|---|---|
分子量 |
335.4 g/mol |
IUPAC名 |
cyclohexyl-[1-[(4-fluorophenyl)methyl]indol-3-yl]methanone |
InChI |
InChI=1S/C22H22FNO/c23-18-12-10-16(11-13-18)14-24-15-20(19-8-4-5-9-21(19)24)22(25)17-6-2-1-3-7-17/h4-5,8-13,15,17H,1-3,6-7,14H2 |
InChIキー |
ZWSSWMBRNJBZOF-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-tert-butylpropanamide](/img/structure/B11579728.png)
![5-(2,5-dimethoxyphenyl)-2-[(2-fluorobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11579733.png)
![(2E)-2-cyano-N-(4-methoxyphenyl)-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11579734.png)
![1-{5-[(4-methoxybenzyl)amino]-3-phenyl-1H-1,2,4-triazol-1-yl}-2-phenoxyethanone](/img/structure/B11579738.png)
![diphenyl({[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetyl}amino)acetic acid](/img/structure/B11579740.png)
![6-{[4-(Tert-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol](/img/structure/B11579741.png)
![(5Z)-5-(2-butoxybenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11579747.png)
![ethyl 2-[1-(4-bromophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11579751.png)

![ethyl 5-(4-methoxyphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate](/img/structure/B11579773.png)
![4-(1,3-Benzodioxol-5-yl)-1-[2-(4-methoxyphenyl)ethyl]-3-phenoxyazetidin-2-one](/img/structure/B11579776.png)
![N-[(4E)-6-(4-ethoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-2,5-dimethoxyaniline](/img/structure/B11579781.png)
![(2E)-3-[2-(4-bromophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-ethylprop-2-enamide](/img/structure/B11579787.png)

